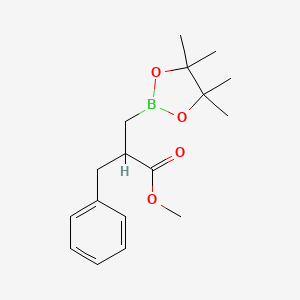

methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of 2-Benzyl-3-methoxy-3-oxopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form boronic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron-containing reagent. Its dioxaborolane moiety facilitates various reactions such as:

- Suzuki Coupling Reactions : Methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be used as a boronic acid derivative in Suzuki cross-coupling reactions to form biaryl compounds. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Synthesis of Biaryl Compounds

In a study conducted by researchers at a prominent university, the compound was utilized to synthesize a series of biaryl derivatives. The reaction conditions were optimized to yield high purity products with excellent yields. The results demonstrated the effectiveness of this compound in facilitating complex organic transformations.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its ability to act as a pharmacophore in drug design. Its structural features can enhance the bioactivity of drug candidates.

Example: Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties against various strains of bacteria. For instance, compounds derived from this structure were tested against Pseudomonas aeruginosa, showing significant inhibition at low concentrations .

Materials Science

In materials science, this compound can be employed to develop novel materials with specific properties.

Application: Polymerization

This compound can serve as a monomer or additive in polymerization processes. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Analytical Chemistry

The compound's unique structure allows it to be used as an analytical reagent for detecting specific analytes through various spectroscopic techniques.

Use in Chromatography

In chromatography applications, this compound has been used to improve separation efficiency and resolution of complex mixtures .

Wirkmechanismus

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halides in the presence of a palladium catalyst to form biaryl compounds .

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid Pinacol Ester

- 4-Methoxyphenylboronic acid Pinacol Ester

- 2-Methylphenylboronic acid Pinacol Ester

Uniqueness: methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its specific structure, which imparts distinct reactivity and stability. Its benzyl and methoxy groups provide additional functionalization options, making it versatile in various synthetic applications .

Biologische Aktivität

Methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a complex organic compound featuring a unique structure that includes a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C16H23BO4, with a molecular weight of approximately 293.25 g/mol. The presence of the boronate group is significant as it enhances the compound's reactivity and potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H23BO4 |

| Molecular Weight | 293.25 g/mol |

| CAS Number | 1175712-34-1 |

The biological activity of this compound is primarily attributed to the reactivity of the boron atom in the dioxaborolane structure. This configuration allows for selective interactions with biological molecules, particularly through mechanisms involving reactive oxygen species (ROS). Research indicates that compounds containing boronate esters can undergo hydrolysis or oxidation reactions in the presence of ROS, leading to the release of phenolic compounds which can exhibit various biological effects .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. For example:

- Cell Line Studies : In vitro tests on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. It is suggested that the dioxaborolane moiety can scavenge free radicals and reduce oxidative stress in cells. This property may contribute to its protective effects against various diseases linked to oxidative damage .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines indicated that this compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was linked to the modulation of apoptotic pathways and ROS generation .

- Therapeutic Applications : The compound's ability to interact with biological targets suggests potential applications in drug development. For instance, it has been explored as a candidate for targeted therapy in cancers where traditional treatments are less effective .

Safety Profile

While exploring its biological activity, safety assessments are crucial. The compound has been classified with hazard statements indicating it may be harmful if swallowed or if it comes into contact with skin (H302 and H312) . Proper handling and safety precautions are recommended during laboratory use.

Eigenschaften

IUPAC Name |

methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUREWBKGGLFKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC(CC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.